molecular formula C23H21N3O3S B12416293 Cap-dependent endonuclease-IN-6

Cap-dependent endonuclease-IN-6

Cat. No.: B12416293
M. Wt: 419.5 g/mol
InChI Key: JTJWUQMZVGWKRP-UHFFFAOYSA-N
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Description

Cap-dependent endonuclease-IN-6 is a novel compound known for its potent inhibitory activity against cap-dependent endonucleases. These enzymes play a crucial role in the replication of certain viruses, including influenza viruses, by cleaving host mRNA to initiate viral RNA transcription. The inhibition of these enzymes can effectively halt viral replication, making this compound a promising candidate for antiviral therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cap-dependent endonuclease-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: Cap-dependent endonuclease-IN-6 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines .

Scientific Research Applications

Cap-dependent endonuclease-IN-6 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the mechanisms of cap-dependent endonucleases and to develop new synthetic methodologies.

    Biology: Employed in research on viral replication and host-pathogen interactions.

    Medicine: Investigated for its potential as an antiviral drug, particularly against influenza viruses.

    Industry: Utilized in the development of new antiviral therapies and diagnostic tools

Mechanism of Action

Cap-dependent endonuclease-IN-6 exerts its effects by inhibiting the activity of cap-dependent endonucleases. These enzymes are responsible for cleaving the 5’ cap structure of host mRNA, which is essential for viral RNA transcription. By blocking this process, this compound prevents the synthesis of viral mRNA, thereby inhibiting viral replication. The molecular targets of this compound include the active site of the endonuclease enzyme, where it binds and disrupts its catalytic activity .

Comparison with Similar Compounds

    Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used to treat influenza.

    Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral activity.

Comparison: Cap-dependent endonuclease-IN-6 is unique in its structure and potency compared to other similar compounds. While baloxavir marboxil and tanshinone I also inhibit cap-dependent endonucleases, this compound has shown higher efficacy in certain assays and a broader spectrum of activity. Additionally, its synthetic route and chemical stability make it a more attractive candidate for industrial production and therapeutic development .

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

1-(5,11-dihydro-[1]benzothiepino[3,4-b]pyridin-11-yl)-5-hydroxy-3,3-dimethyl-2H-pyrido[1,2-b]pyridazine-4,6-dione

InChI

InChI=1S/C23H21N3O3S/c1-23(2)13-26(25-11-9-17(27)21(28)20(25)22(23)29)19-14-7-5-10-24-16(14)12-30-18-8-4-3-6-15(18)19/h3-11,19,28H,12-13H2,1-2H3

InChI Key

JTJWUQMZVGWKRP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(N2C=CC(=O)C(=C2C1=O)O)C3C4=C(CSC5=CC=CC=C35)N=CC=C4)C

Origin of Product

United States

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